

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine CAS number

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Compound of Interest

Compound Name: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

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An In-Depth Technical Guide to (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

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Abstract

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a synthetically versatile, chiral building block of significant interest in contemporary drug discovery and medicinal chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#) The strategic incorporation of a gem-difluoro moiety on the pyrrolidine ring offers profound advantages, including enhanced metabolic stability and modulation of the pKa of the neighboring nitrogen atom, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide provides an in-depth exploration of this compound, covering its physicochemical properties, a validated synthetic pathway, key applications, and detailed analytical and handling protocols designed for researchers and drug development professionals.

Physicochemical Properties and Structural Identification

A precise understanding of the compound's properties is foundational for its effective use in synthesis and screening. The key identifiers and properties are summarized below.

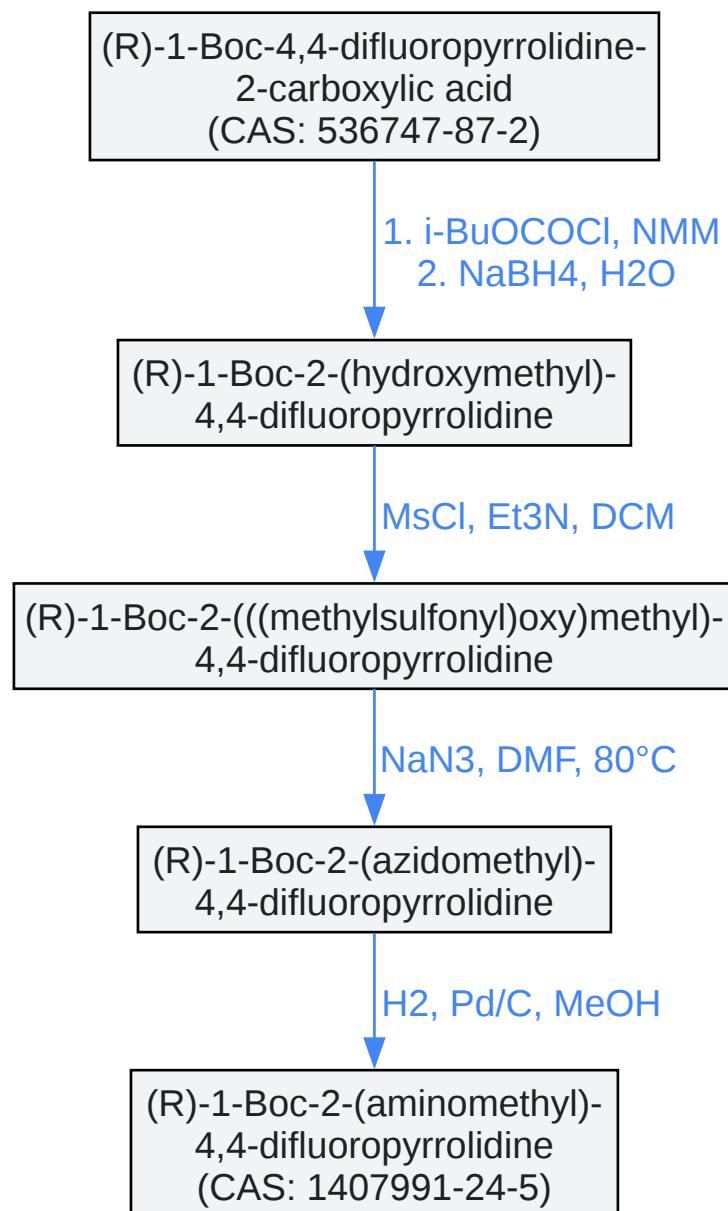
Property	Value	Source
CAS Number	1407991-24-5	[4]
Molecular Formula	C ₁₀ H ₁₈ F ₂ N ₂ O ₂	Inferred from structure
Molecular Weight	236.26 g/mol	Inferred from structure
IUPAC Name	tert-butyl (R)-(4,4-difluoropyrrolidin-2-yl)methylcarbamate	N/A
Appearance	Typically an oil or low-melting solid	[5]
Storage Temperature	2-8°C	[3][6]
Key Functional Groups	Boc-protected amine, primary amine (after deprotection), gem-difluoro group, chiral center	N/A

Synthesis and Mechanistic Rationale

The synthesis of **(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine** is most efficiently achieved from its corresponding carboxylic acid precursor, **(R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid**.^{[7][8]} The chosen pathway emphasizes robust and high-yielding transformations common in medicinal chemistry.

Synthetic Workflow

The multi-step synthesis involves the reduction of a carboxylic acid to a primary alcohol, conversion to a suitable leaving group, nucleophilic displacement with an azide, and subsequent reduction to the target primary amine.



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Caption: Synthetic pathway from carboxylic acid to the target amine.

Detailed Experimental Protocol & Causality

Step 1: Reduction of the Carboxylic Acid The reduction of the carboxylic acid to the primary alcohol is a critical first step. A mixed anhydride approach is preferred for its mild conditions, which avoids racemization and is compatible with the Boc protecting group.

- Dissolve (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0°C.
- Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The formation of the mixed anhydride activates the carboxyl group for reduction.
- After stirring for 30 minutes, add a solution of sodium borohydride (NaBH₄) (1.5 eq) in water dropwise. NaBH₄ is a mild reducing agent that selectively reduces the activated anhydride without affecting the Boc group.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
- Work up by quenching with a saturated NH₄Cl solution and extracting with ethyl acetate.

Step 2: Sulfenylation of the Alcohol Conversion of the primary alcohol to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution.

- Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.
- Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Et₃N acts as a base to neutralize the HCl generated during the reaction.
- Stir at 0°C for 1-2 hours. The reaction is typically rapid.
- Wash the reaction mixture with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification due to its potential instability.

Step 3: Azide Displacement The azide ion (N₃⁻) is a robust nucleophile for S_n2 reactions and serves as a precursor to the primary amine.

- Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).

- Add sodium azide (NaN_3) (3.0 eq) and heat the mixture to 80°C. The higher temperature is necessary to drive the $\text{S}_{\text{n}}2$ reaction to completion.
- Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
- Purify the resulting azide by column chromatography on silica gel.

Step 4: Reduction of the Azide The final step is the reduction of the azide to the desired primary amine. Catalytic hydrogenation is the cleanest and most effective method.

- Dissolve the purified azide (1.0 eq) in methanol (MeOH).
- Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
- Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, **(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine**.^[9]

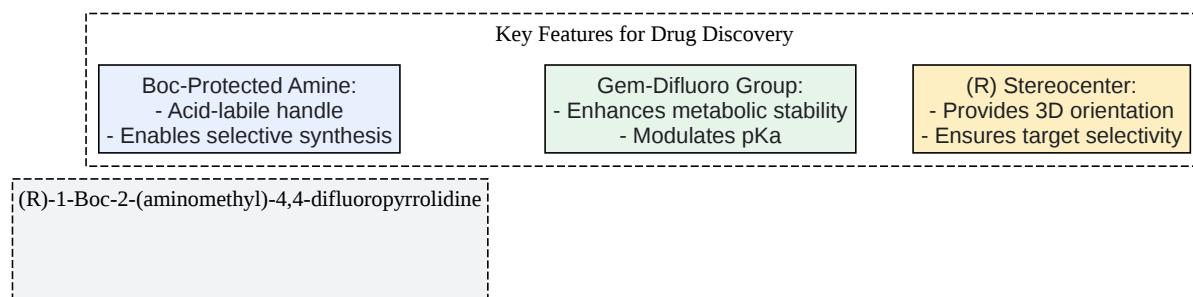
Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold in medicinal chemistry.^{[3][10]}

- **Metabolic Stability:** The gem-difluoro group at the C4 position sterically shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common strategy to enhance the half-life of drug candidates.
- **Modulation of Basicity:** The strong electron-withdrawing nature of the fluorine atoms lowers the pK_a of the pyrrolidine nitrogen. This can be crucial for optimizing ligand-receptor interactions, improving cell permeability, and avoiding off-target effects associated with highly basic centers.
- **Chiral Scaffolding:** The (R)-stereochemistry provides a fixed three-dimensional orientation, which is essential for achieving high-affinity and selective interactions with chiral biological

targets like enzymes and receptors.[\[5\]](#)

- Synthetic Handle: The primary aminomethyl group, protected by the acid-labile Boc group, serves as a versatile point of attachment for building more complex molecular architectures through amide bond formation, reductive amination, or other C-N bond-forming reactions.[\[2\]](#)
[\[11\]](#)



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Caption: Key structural features and their relevance in drug design.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

- ^1H NMR: Expected signals include a singlet around 1.4 ppm for the 9 protons of the Boc group, multiplets for the pyrrolidine ring protons, and signals corresponding to the aminomethyl protons.[\[12\]](#)[\[13\]](#)

- ^{13}C NMR: Will show a characteristic signal for the Boc carbonyl (~155 ppm), signals for the quaternary carbon of the Boc group (~80 ppm), and a triplet for the CF_2 carbon due to fluorine coupling.
- ^{19}F NMR: A complex multiplet is expected, confirming the presence of the gem-difluoro group.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess, ee).

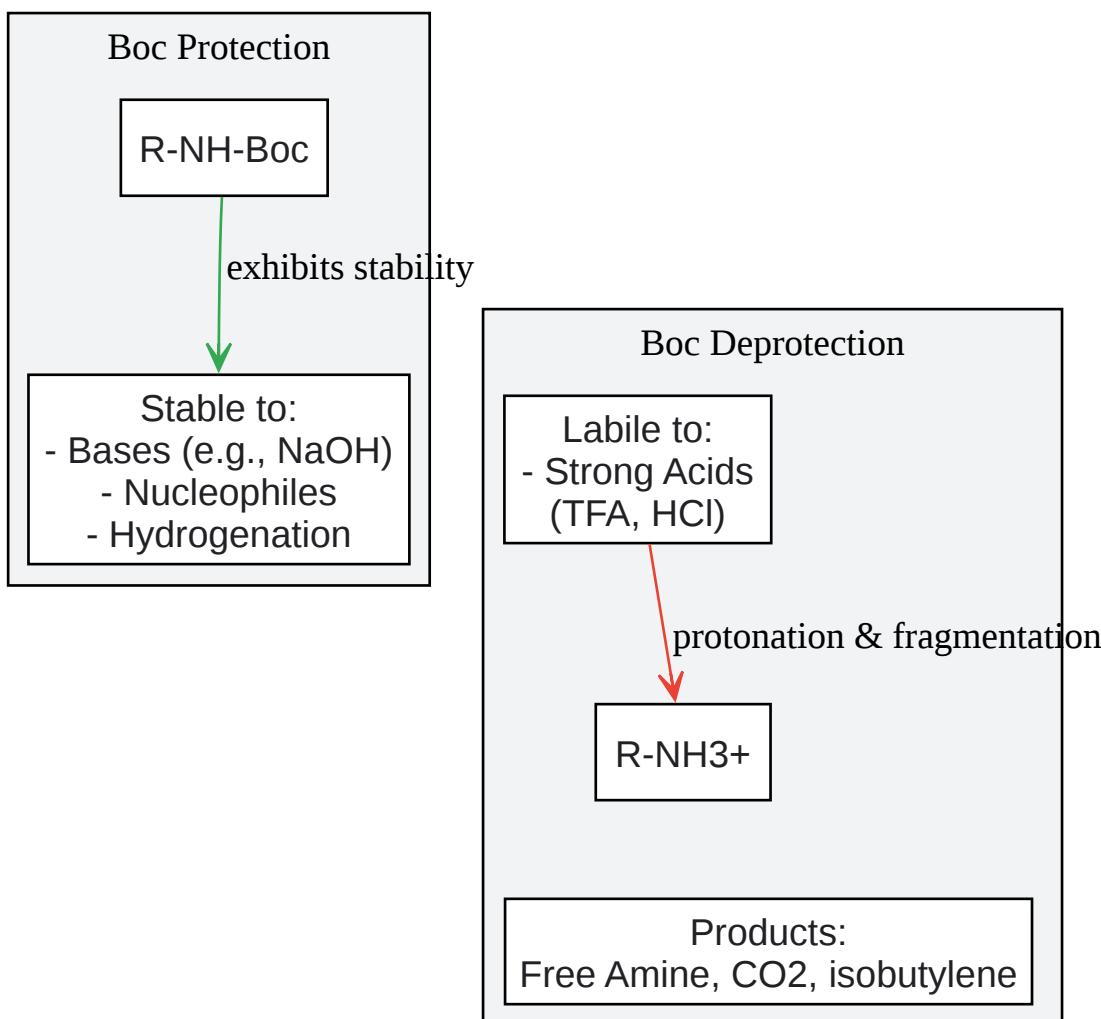
- Column: A chiral stationary phase is required (e.g., Chiralcel OD-H).[12]
- Mobile Phase: Typically a mixture of n-hexane and a polar alcohol like ethanol or isopropanol.[12]
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.
- Validation: The method is validated by running a racemic sample to ensure baseline separation of the (R) and (S) enantiomers. The analysis of the synthesized material should show a single major peak corresponding to the (R)-enantiomer.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring laboratory safety.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3][6]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

- Safety: While specific toxicity data is not available, compounds with amine functional groups should be treated as potential irritants. Avoid inhalation, ingestion, and skin contact. The Boc protecting group is stable under basic and mild acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, which should be handled with appropriate care.[14][15]



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Caption: The dual nature of the Boc group: stability and controlled lability.

Conclusion

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a high-value chemical tool for overcoming common challenges in drug discovery. Its strategic design incorporates features

that enhance metabolic stability and allow for precise stereochemical control, while the versatile Boc-protected amine provides a reliable handle for synthetic elaboration. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the rational design and synthesis of next-generation therapeutics.

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